molecular formula C10H9NO3 B2714924 1-Methyl-2-oxo-3H-indole-4-carboxylic acid CAS No. 1522476-42-1

1-Methyl-2-oxo-3H-indole-4-carboxylic acid

Cat. No. B2714924
CAS RN: 1522476-42-1
M. Wt: 191.186
InChI Key: ABDDQEHFBXAFKF-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-3H-indole-4-carboxylic acid” is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” can be found in various databases .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” can be found in various databases .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” can be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives, including “1-Methyl-2-oxo-3H-indole-4-carboxylic acid”, have shown potential antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been used in the development of anticancer drugs . The compound “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the synthesis of these anticancer drugs .

Anti-HIV Activity

Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of anti-HIV drugs .

Antioxidant Activity

Indole derivatives have shown antioxidant activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of antioxidant drugs .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests that “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” could potentially be used in the development of antidiabetic drugs .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-methyl-2-oxo-3h-indole-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in various biological activities . It can be inferred that 1-Methyl-2-oxo-3H-indole-4-carboxylic acid may have a similar mode of action.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Methyl-2-oxo-3H-indole-4-carboxylic acid may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards of “1-Methyl-2-oxo-3H-indole-4-carboxylic acid” can be found in various databases .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new drugs that overcome antimicrobial resistance problems is necessary .

properties

IUPAC Name

1-methyl-2-oxo-3H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-2-3-6(10(13)14)7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDQEHFBXAFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-3H-indole-4-carboxylic acid

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